molecular formula C10H11NO2 B13178985 N-(2-formyl-4-methylphenyl)acetamide

N-(2-formyl-4-methylphenyl)acetamide

Cat. No.: B13178985
M. Wt: 177.20 g/mol
InChI Key: BPGLLHVAIUNNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-formyl-4-methyl-phenyl)-acetamide: is an organic compound with a molecular structure that includes a formyl group, a methyl group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of n-(2-formyl-4-methyl-phenyl)-acetamide typically begins with 2-formyl-4-methylphenylamine.

    Reaction with Acetic Anhydride: The primary amine group of 2-formyl-4-methylphenylamine reacts with acetic anhydride under mild heating conditions to form n-(2-formyl-4-methyl-phenyl)-acetamide.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in n-(2-formyl-4-methyl-phenyl)-acetamide can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can be reduced to a hydroxyl group, resulting in the formation of an alcohol derivative.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-formyl-4-methyl-phenyl)-acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

    N-(2-formylphenyl)-acetamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    N-(4-methylphenyl)-acetamide: Lacks the formyl group, which may influence its chemical properties and applications.

    N-(2-formyl-4-methylphenyl)-benzamide: Contains a benzamide group instead of an acetamide group, potentially altering its chemical behavior and uses.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(2-formyl-4-methylphenyl)acetamide

InChI

InChI=1S/C10H11NO2/c1-7-3-4-10(11-8(2)13)9(5-7)6-12/h3-6H,1-2H3,(H,11,13)

InChI Key

BPGLLHVAIUNNNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.